(2S,3S)-butane-2,3-diol

Descripción

Stereochemical Context of Butane-2,3-diol Isomers

The molecular structure of butane-2,3-diol contains two chiral centers, which are the carbon atoms at the second and third positions. This structural feature results in the existence of three distinct stereoisomers. wikipedia.orgresearchgate.net These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. fiveable.me

Two of the stereoisomers of butane-2,3-diol are enantiomers, which are non-superimposable mirror images of each other. doubtnut.com These are designated as (2S,3S)-butane-2,3-diol and (2R,3R)-butane-2,3-diol based on the Cahn-Ingold-Prelog priority rules for assigning absolute configurations at each chiral center. doubtnut.comnih.gov The (2S,3S) and (2R,3R) isomers are optically active, meaning they rotate the plane of polarized light in opposite directions. mdpi.com The (2R,3R) enantiomer is also referred to as levo-2,3-butanediol. cymitquimica.com

| Property | This compound | (2R,3R)-Butane-2,3-diol | meso-Butane-2,3-diol |

| Stereochemical Configuration | (2S,3S) | (2R,3R) | (2R,3S) or (2S,3R) |

| Relationship | Enantiomer of (2R,3R) | Enantiomer of (2S,3S) | Diastereomer of (2S,3S) and (2R,3R) |

| Optical Activity | Optically active | Optically active | Optically inactive |

| Synonyms | L-(+)-2,3-Butanediol | D-(-)-2,3-Butanediol, levo-2,3-Butanediol | (R,S)-Butan-2,3-diol |

| CAS Number | 19132-06-0 | 24347-58-8 | 5341-95-7 |

| Melting Point | Not specified | Not specified | 32-34 °C |

| Boiling Point | Not specified | Not specified | 183-184 °C |

Note: Specific physical properties like melting and boiling points can vary slightly based on experimental conditions. Data for the meso isomer is more commonly reported. chemicalbook.com

Significance of Chirality in Asymmetric Synthesis and Biotechnological Processes

The chirality of butane-2,3-diol isomers is of paramount importance in both asymmetric synthesis and various biotechnological applications. In asymmetric synthesis, optically pure stereoisomers like this compound serve as valuable chiral building blocks or auxiliaries. researchgate.net These molecules can be used to introduce specific stereochemistry into new, more complex chiral molecules, a critical process in the development of pharmaceuticals and fine chemicals where a specific enantiomer often exhibits the desired biological activity. smolecule.com

In the realm of biotechnology, the microbial production of specific butane-2,3-diol stereoisomers is a significant area of research. mdpi.com While microbial fermentation processes have been established for producing the (2R,3R) and meso forms, the direct fermentative production of (2S,3S)-2,3-BD has been more challenging. nih.govresearchgate.net Recent advancements have involved the metabolic engineering of microorganisms, such as Escherichia coli, to produce this compound from renewable resources like glucose. nih.govnih.gov This is achieved by co-expressing specific enzymes, such as α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase, to control the stereochemical outcome of the fermentation process. nih.govresearchgate.net The ability to produce high-purity this compound through biotechnological routes is a promising development for its use as a building block in asymmetric synthesis. nih.gov

Structure

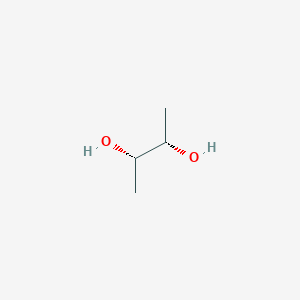

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031117 | |

| Record name | (+)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19132-06-0 | |

| Record name | (+)-2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Production Methodologies for 2s,3s Butane 2,3 Diol

Biotechnological and Fermentative Approaches

Fermentative routes using microorganisms offer a promising avenue for the sustainable production of (2S,3S)-butane-2,3-diol from renewable feedstocks. However, direct fermentation to produce this specific isomer is uncommon in nature, as most wild-type microorganisms produce a mixture of (2R,3R)- and meso-2,3-butanediol (B1221857). nih.gov This has spurred the development of sophisticated metabolic engineering strategies to redirect microbial pathways toward the desired (2S,3S) configuration.

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound. For this compound, this typically involves introducing specific genes, deleting competing pathways, and optimizing metabolic flux.

Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov Researchers have successfully engineered E. coli strains for the direct production of this compound from simple sugars like glucose. nih.govresearchgate.net A key strategy involves the co-expression of two critical enzymes from Enterobacter cloacae subsp. dissolvens strain SDM: α-acetolactate synthase (ALS) and meso-butane-2,3-diol dehydrogenase (meso-BDH). nih.gov

In one notable study, the genes budB (encoding ALS) and budC (encoding meso-BDH) were cloned into a pETDuet-1 vector and expressed in E. coli BL21(DE3). nih.gov This engineered strain, E. coli BL21 (pETDuet–PT7–budB–PT7–budC), was capable of synthesizing this compound directly from glucose. nih.govresearchgate.net Optimization of bioconversion conditions, such as temperature, pH, and the addition of cofactors like FeCl₃, was crucial for maximizing production. nih.gov

Achieving high stereoisomeric purity is the primary goal of genetic manipulation for this compound production. The key lies in controlling the metabolic pathway to exclusively favor the formation of the (2S,3S) isomer while preventing the synthesis of (2R,3R)- and meso-2,3-butanediol. The metabolic route to (2S,3S)-2,3-BD is distinct because it proceeds through the reduction of diacetyl, whereas the other isomers are typically formed from the reduction of (3R)-acetoin. nih.gov

The choice of substrate significantly impacts the efficiency and economics of this compound production. Research has focused on optimizing pathways from inexpensive sugars like glucose, as well as from more direct precursors such as diacetyl and meso-2,3-butanediol.

Glucose: As a readily available and inexpensive carbon source, glucose is a highly desirable substrate for industrial biotechnology. nih.gov The engineered pathway in E. coli converts glucose to pyruvate (B1213749) via glycolysis. The introduced α-acetolactate synthase (ALS) then converts pyruvate to α-acetolactate. nih.gov This intermediate is unstable and undergoes non-enzymatic oxidative decarboxylation to form diacetyl, which is then reduced by the co-expressed meso-BDH to yield this compound. nih.govresearchgate.net

| Parameter | Value | Reference |

| Organism | Engineered E. coli | nih.gov |

| Substrate | Glucose | nih.gov |

| Titer | 2.2 g/L | nih.govresearchgate.net |

| Stereoisomeric Purity | 95.0% | nih.govresearchgate.net |

| Yield | 0.08 g/g glucose | nih.gov |

Diacetyl: Diacetyl is the direct precursor to (2S,3S)-2,3-BD in this engineered pathway, making it an efficient substrate. researchgate.net The conversion of diacetyl requires a significant supply of the reducing cofactor NADH. To address this, cofactor engineering has been applied, introducing a formate (B1220265) dehydrogenase (FDH) system into E. coli. researchgate.net This system regenerates NADH by oxidizing formate to carbon dioxide, thereby enhancing the conversion rate and final product concentration. researchgate.net This approach avoids the production of other organic acids and simplifies downstream processing. researchgate.net

| Parameter | Value | Reference |

| Organism | Engineered E. coli with cofactor regeneration | researchgate.net |

| Substrate | Diacetyl | researchgate.net |

| Titer | 31.7 g/L | researchgate.net |

| Productivity | 2.3 g/(L·h) | researchgate.net |

| Yield | 89.8% | researchgate.net |

Meso-2,3-Butanediol: An innovative strategy involves using the more commonly produced meso-2,3-butanediol as a starting material. A synchronous catalysis system using two different whole-cell biocatalysts has been developed. mdpi.com The first catalyst oxidizes meso-2,3-butanediol to (3S)-acetoin, and the second catalyst, co-expressing a (2S,3S)-2,3-butanediol dehydrogenase and a formate dehydrogenase for cofactor regeneration, reduces the (3S)-acetoin to high-purity (2S,3S)-2,3-butanediol. mdpi.com

| Parameter | Value | Reference |

| System | Synchronous whole-cell biocatalysis | mdpi.com |

| Substrate | meso-2,3-Butanediol (40 g/L) | mdpi.com |

| Titer | 38.41 g/L | mdpi.com |

| Stereoisomeric Purity | 98.03% | mdpi.com |

| Reaction Time | 21 hours | mdpi.com |

Enzymatic Bioconversion Strategies

At the heart of these biotechnological production methods are specific enzymes whose catalytic activities are precisely harnessed. The selection and application of these enzymes are critical for the success of the entire process.

Alpha-Acetolactate Synthase (ALS): This enzyme (EC 2.2.1.6) catalyzes the first committed step in the 2,3-butanediol (B46004) synthesis pathway, converting two molecules of pyruvate into one molecule of α-acetolactate. nih.govwikipedia.org In the engineered route for (2S,3S)-2,3-BD, the function of ALS is to produce the α-acetolactate that serves as the source for diacetyl. nih.gov The choice of ALS is important; catabolic versions of the enzyme, which are not subject to feedback inhibition by branched-chain amino acids, are preferred for high productivity. nih.gov

Butanediol (B1596017) Dehydrogenases (BDH): These enzymes (EC 1.1.1.4) are a diverse group of oxidoreductases that catalyze the reversible conversion of acetoin (B143602) to 2,3-butanediol. nih.gov Their significance lies in their stereospecificity, which ultimately determines the isomeric composition of the final product. nih.gov For the production of (2S,3S)-2,3-BD, the key enzyme is a meso-BDH (encoded by budC in E. cloacae) that exhibits a specific activity: it can reduce diacetyl to (3S)-acetoin, and then reduce (3S)-acetoin to (2S,3S)-2,3-BD. nih.gov This is distinct from (2R,3R)-BDHs, which produce the other isomers. d-nb.info The successful production of optically pure (2S,3S)-2,3-BD hinges on utilizing a BDH with this specific catalytic capability while ensuring that other competing BDHs are absent from the production host. nih.govencyclopedia.pub

Cofactor Regeneration in Enzymatic Systems (e.g., NADH, Formate Dehydrogenase)

The enzymatic production of this compound is often dependent on the costly cofactor NADH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide). To address this, cofactor regeneration systems are employed to continuously replenish the supply of NADH, thereby improving the economic viability and efficiency of the process.

One effective strategy involves the use of a secondary enzyme, such as formate dehydrogenase (FDH), alongside the primary 2,3-butanediol dehydrogenase. nih.gov In this system, formate is oxidized to carbon dioxide by FDH, which simultaneously reduces NAD+ to NADH. This regenerated NADH can then be utilized by 2,3-butanediol dehydrogenase to convert a precursor, such as diacetyl, into this compound. nih.gov The introduction of FDH has been shown to significantly increase the intracellular concentration of NADH, leading to higher product concentrations, productivity, and yield. nih.gov

Another enzyme used for NADH regeneration is glucose dehydrogenase (GDH), which oxidizes glucose. nih.govresearchgate.net However, studies have indicated that the introduction of FDH results in a more efficient production of this compound compared to GDH. nih.gov This is partly because the by-product of the FDH reaction, carbon dioxide, is easily removed and does not lead to the accumulation of other organic acids that could complicate downstream processing. nih.gov

In a fed-batch bioconversion process utilizing an FDH-based cofactor regeneration system, a final titer of 31.7 g/L of this compound with a yield of 89.8% on diacetyl was achieved. nih.gov This highlights the potential of cofactor engineering as a promising route for the biotechnological production of NADH-dependent microbial metabolites. nih.gov

Table 1: Comparison of Cofactor Regeneration Systems for this compound Production

| Cofactor Regeneration Enzyme | Co-substrate | Key Advantage | Reported (2S,3S)-2,3-BD Titer |

|---|---|---|---|

| Formate Dehydrogenase (FDH) | Formate | Higher product concentration and yield; easily removable by-product (CO2). nih.gov | 31.7 g/L nih.gov |

| Glucose Dehydrogenase (GDH) | Glucose | Utilizes a common and inexpensive co-substrate. nih.govresearchgate.net | Lower than FDH system nih.gov |

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis has emerged as a powerful technique for the production of this compound, offering several advantages over the use of isolated enzymes, including enhanced enzyme stability and the inherent presence of cofactor regeneration systems. nih.govmdpi.com This approach typically involves genetically engineering a microbial host, such as Escherichia coli, to express the necessary enzymes for the desired bioconversion. nih.govnih.gov

Recombinant E. coli cells expressing 2,3-butanediol dehydrogenase from Enterobacter cloacae have been successfully used to produce high-purity this compound from diacetyl. nih.gov Under optimized conditions in batch and fed-batch conversions, concentrations of 16.1 g/L and 26.8 g/L, respectively, with an optical purity of over 99% have been reported. nih.gov

Another strategy involves the use of whole-cell biocatalysis to produce this compound from meso-2,3-butanediol. mdpi.com This process can utilize two different recombinant E. coli strains in a synchronous catalysis setup. One strain is engineered to convert meso-2,3-butanediol to (3S)-acetoin, while the second strain, co-expressing (2S,3S)-2,3-butanediol dehydrogenase and formate dehydrogenase, converts the (3S)-acetoin to this compound. mdpi.com This synchronous catalysis has achieved a concentration of 38.41 g/L of (2S,3S)-butanediol with a stereoisomeric purity of 98.03% from 40 g/L of meso-2,3-butanediol. mdpi.com

Furthermore, metabolic engineering has enabled the production of this compound directly from glucose using recombinant E. coli. nih.govresearchgate.net By co-expressing α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase from Enterobacter cloacae, a metabolic pathway was created to convert glucose to the target product. nih.govresearchgate.net This process yielded 2.2 g/L of (2S,3S)-2,3-BD with a stereoisomeric purity of 95.0%. nih.gov

Table 2: Whole-Cell Biocatalysis for this compound Production

| Substrate | Biocatalyst | Production Strategy | (2S,3S)-2,3-BD Concentration | Stereoisomeric Purity |

|---|---|---|---|---|

| Diacetyl | Recombinant E. coli expressing 2,3-butanediol dehydrogenase nih.gov | Fed-batch conversion | 26.8 g/L nih.gov | >99% nih.gov |

| meso-2,3-Butanediol | Two recombinant E. coli strains mdpi.com | Synchronous catalysis | 38.41 g/L mdpi.com | 98.03% mdpi.com |

| Glucose | Recombinant E. coli co-expressing α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase nih.gov | Bioconversion | 2.2 g/L nih.gov | 95.0% nih.gov |

Fermentation Processes by Wild-Type Microorganisms

Several wild-type microorganisms, including species of Klebsiella, Enterobacter, and Serratia, are known to produce 2,3-butanediol through fermentation. cranfield.ac.ukfrontiersin.org However, these native strains typically produce a mixture of the three stereoisomers: (2S,3S)-, (2R,3R)-, and meso-2,3-butanediol. d-nb.info The production of optically pure this compound through direct fermentation by wild-type organisms is challenging because the metabolic pathways often lead to a mix of isomers. nih.gov

For instance, Klebsiella pneumoniae and Enterobacter cloacae are known to ferment sugars into a mixture of (2R,3R)- and meso-2,3-BD, with smaller amounts of the (2S,3S)-isomer. nih.gov The formation of (2S,3S)-2,3-BD in these organisms occurs through a two-step reduction of diacetyl, a side product of the main metabolic pathway. nih.gov The low concentration of diacetyl during fermentation limits the production of (2S,3S)-2,3-BD to low concentrations and purities. nih.gov

While some wild-type strains like Klebsiella pneumoniae SDM have achieved high total 2,3-butanediol titers (up to 150 g/L), the product is a mixture of isomers, necessitating complex downstream separation processes to isolate the desired (2S,3S)-stereoisomer. d-nb.info Therefore, while wild-type fermentation is a viable route for producing mixed 2,3-butanediols, it is generally not the preferred method for obtaining optically pure this compound. nih.govd-nb.info

Chemoenzymatic Synthesis and Chemical Resolution Techniques

Enantioselective Chemical Catalysis

Enantioselective chemical catalysis offers a powerful approach to synthesize specific stereoisomers of chiral molecules. In the context of this compound, this compound can serve as a chiral starting material for the asymmetric synthesis of more complex molecules. For example, enantiomerically pure this compound has been utilized as a starting material in a center-to-axis strategy for the asymmetric synthesis of (S,S)-1,8,9,16-tetrahydroxytetraphenylenes. acs.org

While the primary focus of some research has been on using this compound as a building block, the principles of enantioselective catalysis are also applied to its production. Asymmetric hydrogenation of prochiral diketones, such as diacetyl, catalyzed by ruthenium-BINAP catalysts can produce chiral diols. lookchem.com The efficiency of such reactions can be significantly enhanced by the addition of a small amount of a strong acid. lookchem.com

Integration of Chemical and Enzymatic Steps for Chiral Purity

Chemoenzymatic methods combine the strengths of chemical synthesis and biocatalysis to achieve high chiral purity. These integrated approaches are particularly useful for the resolution of racemic or mixed isomer preparations of 2,3-butanediol.

One such method involves the use of lipases for the kinetic resolution of a mixture of d,l- and meso-2,3-butanediols. researchgate.net This process can involve the selective esterification of one enantiomer, allowing for the separation of the esterified and unreacted diols. For instance, lipase (B570770) from Pseudomonas cepacia has been used in the resolution of a racemic mixture of 2,3-butanediol, yielding the diacetate ester of (R,R)-butanediol and the unreacted (S,S)-butanediol with high enantiomeric excess. researchgate.net

Another chemoenzymatic strategy involves the regioselective protection of the diol with a chemical protecting group, followed by enzymatic resolution. skemman.is For example, a tin(II) halide-catalyzed reaction can be used to introduce a benzhydryl ether at one of the hydroxyl groups of the diol. skemman.is Subsequently, a lipase can be used for the kinetic resolution of the resulting mixture of protected diols, affording the separated enantiomers with high purity. skemman.is These multi-step chemoenzymatic processes are effective in producing enantiomerically pure this compound from commercially available isomer mixtures. researchgate.net

A stereodivergent chemoenzymatic synthesis has been developed to produce all four possible stereoisomers of ethyl 2,3-dimethylglycerate from racemic ethyl α-acetolactate. researchgate.net This process involves a combination of (S)-selective enzymatic reduction, baker's yeast-mediated reduction, and chemical epimerization and resolution steps, demonstrating the power of integrating chemical and enzymatic reactions to access all stereoisomers with high purity. researchgate.netsemanticscholar.org

Enzymology and Metabolic Pathways of 2s,3s Butane 2,3 Diol

Biosynthetic Routes to (2S,3S)-Butane-2,3-diol

The biosynthesis of this compound is a specialized branch of the broader 2,3-butanediol (B46004) (2,3-BDO) metabolic pathway that originates from pyruvate (B1213749), a central glycolytic intermediate. Unlike the pathways for (2R,3R)- and meso-2,3-BDO, the synthesis of the (2S,3S) stereoisomer relies on a distinct sequence involving a non-enzymatic step.

Pyruvate-to-Acetoin-to-(2S,3S)-Butane-2,3-diol Pathway

The synthesis of this compound begins with the condensation of two pyruvate molecules. nih.govnih.gov This initial product, α-acetolactate, undergoes a non-enzymatic oxidative decarboxylation to form diacetyl. nih.gov This diacetyl molecule is then subjected to a two-step reduction process. First, it is reduced to the intermediate (3S)-acetoin, which is subsequently reduced to the final product, this compound. nih.govnih.gov This route is distinct from the more common microbial pathways that produce other 2,3-BDO stereoisomers through the enzymatic decarboxylation of α-acetolactate to (3R)-acetoin. nih.govnih.gov In many natural fermentation processes, the concentration of diacetyl is typically low, which often results in this compound being produced in smaller quantities compared to its other isomers. nih.gov

Intermediates: Alpha-Acetolactate and Diacetyl

The key intermediates that define the pathway to this compound are α-acetolactate and diacetyl.

Alpha-Acetolactate: Formed from the condensation of two pyruvate molecules by the enzyme α-acetolactate synthase (ALS), α-acetolactate is a critical branch-point metabolite. nih.govencyclopedia.pubdtu.dk While it can be enzymatically converted to (3R)-acetoin by α-acetolactate decarboxylase (ALDC), it is also an unstable compound. nih.govdtu.dk

Diacetyl: In the presence of oxygen, α-acetolactate can undergo spontaneous, non-enzymatic oxidative decarboxylation to yield diacetyl. encyclopedia.pubresearchgate.netresearchgate.net This reaction is the committed step toward this compound synthesis. nih.gov The rate of this non-enzymatic conversion can be accelerated by the presence of metal ions, such as Fe³⁺, a strategy that has been employed in metabolic engineering to enhance the flux towards diacetyl and, consequently, this compound. nih.govresearchgate.netresearchgate.net

Stereospecificity of Butanediol (B1596017) Dehydrogenases in this compound Formation

The final stereochemistry of the butanediol is determined by the butanediol dehydrogenase (BDH) enzymes. The formation of this compound specifically requires a BDH capable of catalyzing the reduction of diacetyl to (3S)-acetoin and the subsequent reduction of (3S)-acetoin. nih.govnih.gov

Enzymes classified as meso-BDH (also known as (2S,3S)-BDH) are responsible for this transformation. nih.govnih.gov These enzymes, which belong to the short-chain dehydrogenase family, exhibit high stereospecificity. nih.gov For example, the meso-BDH from Enterobacter cloacae subsp. dissolvens catalyzes the two-step reduction of diacetyl to (2S,3S)-2,3-BD. nih.gov Similarly, the BDH from Serratia marcescens is involved in the production of meso-2,3-BD and (2S,3S)-2,3-BD. encyclopedia.pub In contrast, (2R,3R)-BDHs, which belong to the medium-chain dehydrogenase family, typically reduce (3R)-acetoin to produce (2R,3R)-2,3-BDO. nih.gov The specific type of BDH present in a microorganism is therefore a decisive factor in the stereoisomeric purity of the 2,3-BDO produced. nih.govmdpi.com

| Enzyme | Abbreviation | Reaction Catalyzed | Role in Pathway |

|---|---|---|---|

| α-Acetolactate Synthase | ALS | 2 Pyruvate → α-Acetolactate + CO₂ | Forms the initial precursor from pyruvate. nih.govnih.gov |

| meso-Butanediol Dehydrogenase | meso-BDH / (2S,3S)-BDH | Diacetyl + NADH → (3S)-Acetoin + NAD⁺ (3S)-Acetoin + NADH → this compound + NAD⁺ | Performs the stereospecific, two-step reduction to the final product. nih.govnih.gov |

Catabolic Pathways and Degradation of this compound

Certain microorganisms are capable of utilizing this compound as a carbon and energy source. This catabolic process involves the oxidation of the diol back to central metabolic intermediates.

Microbial Utilization of this compound as a Carbon Source (e.g., Pseudomonas putida)

The soil bacterium Pseudomonas putida KT2440 is known for its metabolic versatility and can utilize all three stereoisomers of 2,3-butanediol, including (2S,3S)-2,3-BDO, as its sole source of carbon for growth. nih.govfrontiersin.orgnih.gov When P. putida is cultured with (2S,3S)-2,3-BDO, a rapid consumption of the substrate is observed, which supports cell growth. frontiersin.orgresearchgate.net The degradation of (2S,3S)-2,3-BDO in this organism is handled by a specific set of enzymes that are distinct from those used to degrade the meso and (2R,3R) isomers. nih.govfrontiersin.org

Dehydrogenation to Acetoin (B143602) and Further Metabolism

The initial step in the catabolism of this compound is its dehydrogenation to acetoin. frontiersin.orgresearchgate.net In P. putida KT2440, this reaction is specifically catalyzed by two quinoprotein alcohol dehydrogenases, PedE and PedH. nih.govfrontiersin.orgnih.gov These enzymes are stereospecific and primarily active on (2S,3S)-2,3-BDO, converting it to (3S)-acetoin. frontiersin.orgresearchgate.net Genetic studies have confirmed that deleting the genes for both PedE and PedH eliminates the ability of P. putida to grow on (2S,3S)-2,3-BDO, demonstrating their critical role in this pathway. nih.govfrontiersin.org

Following its formation, acetoin is channeled for further metabolism. frontiersin.org The acetoin dehydrogenase enzyme system (AoDH ES) cleaves the acetoin molecule into acetaldehyde (B116499) and acetyl-CoA. nih.govresearchgate.net These two-carbon compounds can then readily enter the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle, to generate energy and biosynthetic precursors. frontiersin.org During this process, a temporary accumulation of acetoin in the culture medium can be detected as the butanediol is consumed. frontiersin.orgresearchgate.net

| Enzyme | Gene Name | Reaction Catalyzed | Role in Pathway |

|---|---|---|---|

| Quinoprotein Alcohol Dehydrogenase | PedE (PP2674) | This compound + PQQ → (3S)-Acetoin + PQQH₂ | Catalyzes the specific dehydrogenation of (2S,3S)-2,3-BDO. nih.govfrontiersin.org |

| Quinoprotein Alcohol Dehydrogenase | PedH (PP2679) | This compound + PQQ → (3S)-Acetoin + PQQH₂ | Provides a redundant function for the dehydrogenation of (2S,3S)-2,3-BDO. nih.govfrontiersin.org |

| Acetoin Dehydrogenase Enzyme System | AoDH ES | Acetoin + NAD⁺ + CoA → Acetyl-CoA + Acetaldehyde + NADH + H⁺ | Cleaves acetoin into two-carbon units for entry into central metabolism. nih.govresearchgate.net |

Enzymes Involved in this compound Dehydrogenation (e.g., Quinoprotein Alcohol Dehydrogenases)

The catabolism of this compound is initiated by a crucial dehydrogenation step that converts it into acetoin. This reaction is catalyzed by specific enzymes, with quinoprotein alcohol dehydrogenases playing a significant role in certain microorganisms.

In the metabolically versatile bacterium Pseudomonas putida KT2440, the dehydrogenation of the (2S,3S)-stereoisomer of butane-2,3-diol is primarily carried out by two quinoprotein alcohol dehydrogenases: PedE (PP2674) and PedH (PP2679). researchgate.netnih.gov Research has confirmed that these two enzymes are responsible for the conversion of this compound to acetoin, which is then funneled into the central metabolism through the acetoin dehydrogenase enzyme system. nih.govnih.gov The deletion of both PedE and PedH in P. putida KT2440 has been shown to abolish the catabolism of (2S,3S)-2,3-BDO. nih.gov

Interestingly, the activity of these two enzymes is modulated by the availability of lanthanides. nih.gov This regulatory mechanism, involving an inverse regulation of PedH and PedE by lanthanides, provides an adaptive advantage to P. putida KT2440, allowing it to thrive in varying environmental conditions. nih.gov This functional redundancy and differential regulation underscore a sophisticated system for the utilization of this compound. nih.gov

While P. putida KT2440 can utilize all three stereoisomers of butane-2,3-diol, the enzymes responsible for the dehydrogenation of each isomer are distinct. nih.govfrontiersin.org The quinoprotein alcohol dehydrogenases PedE and PedH are specific for the (2S,3S)-isomer and are not involved in the metabolism of (2R,3R)- or meso-butane-2,3-diol. nih.gov This stereospecificity is a key feature of the metabolic pathway.

The table below summarizes the key enzymes identified in the dehydrogenation of this compound in Pseudomonas putida KT2440.

| Enzyme | Gene Identifier | Organism | Function |

| Quinoprotein Alcohol Dehydrogenase PedE | PP2674 | Pseudomonas putida KT2440 | Dehydrogenation of this compound to acetoin. researchgate.netnih.gov |

| Quinoprotein Alcohol Dehydrogenase PedH | PP2679 | Pseudomonas putida KT2440 | Dehydrogenation of this compound to acetoin. researchgate.netnih.gov |

Applications of 2s,3s Butane 2,3 Diol in Asymmetric Synthesis and Chiral Chemistry

Chiral Building Block in Organic Synthesis

(2S,3S)-butane-2,3-diol is a fundamental chiral building block, meaning it is a starting material that incorporates its inherent chirality into a larger, more complex molecule during a synthesis. researchgate.netcymitquimica.com Its utility stems from its readily available, enantiomerically pure form and the C2 symmetry which can simplify the analysis of reaction outcomes. wikipedia.org The two hydroxyl groups provide reactive handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with defined stereochemistry.

One of the most prominent applications of this compound as a chiral building block is in the synthesis of chiral ligands for asymmetric catalysis. wikipedia.org A prime example is the preparation of (S,S)-CHIRAPHOS, a well-known chiral diphosphine ligand. wikipedia.org The synthesis starts from this compound, which is first converted to its ditosylate. Subsequent reaction with lithium diphenylphosphide yields the final (S,S)-CHIRAPHOS ligand. wikipedia.org This transformation effectively transfers the chirality of the butanediol (B1596017) backbone to the phosphine (B1218219) ligand, which can then be used to catalyze a variety of asymmetric reactions, such as hydrogenation, with high enantioselectivity.

Furthermore, this compound has been employed in the synthesis of other complex chiral molecules. For instance, it has served as a starting material for the asymmetric synthesis of (S,S)-1,8,9,16-tetrahydroxytetraphenylenes. nih.govacs.org This synthesis utilizes a "center-to-axis" strategy, where the central chirality of the diol is used to control the axial chirality of the resulting tetraphenylene (B3251814) structure. nih.govacs.org These chiral tetraphenylene derivatives have shown promise in host-guest chemistry, particularly in the enantiomeric recognition of amino acid salts. nih.govacs.org

The versatility of this compound as a chiral building block is further demonstrated by its use in the synthesis of chiral crown ethers and other macrocyclic compounds. nih.govacs.org The defined stereochemistry of the diol is crucial in creating the specific three-dimensional cavities of these macrocycles, which are essential for their selective binding properties.

Role as Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While the enantiomer, (2R,3R)-(-)-2,3-butanediol, is more commonly cited in literature as a chiral auxiliary, the principles and applications can be extended to the (2S,3S) isomer. cymitquimica.comfishersci.com

Derivatives of this compound can be used to control the stereochemical outcome of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For example, by forming an acetal (B89532) or ketal with a prochiral ketone or aldehyde, the diol can effectively block one face of the carbonyl group, forcing an incoming nucleophile to attack from the less hindered side. This directed attack leads to the preferential formation of one enantiomer of the product. After the reaction, the acetal or ketal can be hydrolyzed to release the chiral product and recover the this compound.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key stereocenter-forming step and the ease of its subsequent removal. The rigid, C2-symmetric structure of the butanediol-derived auxiliary provides a well-defined chiral environment that can effectively bias the reaction pathway.

Precursor for Advanced Chiral Compounds and Pharmaceuticals

The utility of this compound extends to its role as a precursor for a variety of advanced chiral compounds, including those with significant pharmaceutical applications. researchgate.netcymitquimica.comnih.govkirj.eelookchem.com Its ability to serve as a starting point for molecules with specific stereochemistries is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its enantiomeric form.

As previously mentioned, this compound is a key precursor to the chiral ligand (S,S)-CHIRAPHOS. wikipedia.org This ligand, when complexed with transition metals like rhodium, forms highly effective catalysts for the asymmetric hydrogenation of prochiral olefins. This reaction is a cornerstone of industrial pharmaceutical synthesis, enabling the production of enantiomerically pure drugs.

Beyond ligands, this compound can be transformed into other valuable chiral intermediates. For instance, it can be a starting material for the synthesis of chiral diamines, such as (2S,3S)-butane-2,3-diaminium, which are themselves used as chiral ligands in asymmetric catalysis for the production of chiral drugs. lookchem.com It has also been utilized in the synthesis of chiral building blocks like (2S,3S)-1,4-diazidobutane-2,3-diol, which is a key intermediate for the preparation of chiral diamines like (2S,2'S)-bimorpholine. kirj.ee

The synthesis of intermediates for antifungal agents also showcases the importance of this diol. Although some syntheses start from lactic acid derivatives, the stereochemical principles are applicable. google.com For example, the synthesis of key intermediates for triazole antifungal agents involves the creation of specific stereocenters, a task for which a chiral precursor like this compound is well-suited. acs.org

Resolution of Racemic Mixtures Utilizing this compound Derivatives

The resolution of racemic mixtures, which are 50:50 mixtures of two enantiomers, is a critical process in obtaining enantiomerically pure compounds. libretexts.org While enantiomers possess identical physical properties, diastereomers have distinct physical properties, a fact that is exploited in classical resolution methods. libretexts.org Derivatives of this compound can be employed as resolving agents for racemic mixtures of various compounds.

The general strategy involves reacting the racemic mixture with an enantiomerically pure derivative of this compound. This reaction produces a mixture of diastereomers, which, due to their different physical properties such as solubility or boiling point, can be separated by conventional techniques like crystallization or chromatography. Once the diastereomers are separated, the chiral auxiliary can be cleaved from each, yielding the separated enantiomers of the original racemic compound.

For example, a racemic carboxylic acid can be reacted with this compound to form a mixture of diastereomeric esters. These esters can then be separated, and subsequent hydrolysis of each separated ester will yield the individual enantiomers of the carboxylic acid and recover the this compound. A similar approach can be used for the resolution of racemic alcohols, amines, and other functional groups.

While specific examples in the literature often highlight the use of the (2R,3R) isomer for resolution, the principle is directly applicable to the (2S,3S) enantiomer. guidechem.com For instance, the resolution of carbonyl compounds in gas chromatography has been achieved using butanediol derivatives. fishersci.com The formation of diastereomeric acetals or ketals with a chiral diol allows for the chromatographic separation of the enantiomers of the carbonyl compound.

Advanced Analytical and Computational Studies of 2s,3s Butane 2,3 Diol

Spectroscopic Characterization and Conformational Analysis

Spectroscopic techniques are fundamental in identifying and analyzing the structure and stereochemistry of (2S,3S)-butane-2,3-diol. These methods provide detailed insights into its molecular vibrations, the chemical environment of its atoms, and its conformational preferences.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful non-destructive techniques for studying chiral molecules like this compound in solution. VCD, the differential absorption of left and right circularly polarized infrared light during a vibrational excitation, is particularly sensitive to the absolute configuration of a molecule.

Experimental IR and VCD spectra of this compound have been recorded in various spectral regions, including the mid-IR (850–1500 cm⁻¹), C-H stretching (2750–3050 cm⁻¹), and O-H stretching (3300–3800 cm⁻¹) regions. nih.gov In diluted CCl₄ solutions, which minimize intermolecular hydrogen bonding, the spectra reveal features characteristic of its specific three-dimensional structure. nih.govacs.org

A notable feature in the mid-IR spectrum is a strong IR absorption band around 1050 cm⁻¹, which corresponds to a negative VCD band for the (S,S) enantiomer. acs.org This is part of a characteristic "triplet" VCD pattern extending from approximately 1050 cm⁻¹ to 1150 cm⁻¹, which is a key signature for assigning the absolute configuration. acs.org The study of the O-H stretching region is particularly informative about intramolecular hydrogen bonding, a critical factor in determining the molecule's preferred conformations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of molecules like 2,3-butanediol (B46004). By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, it is possible to distinguish between the different stereoisomers.

In ¹H NMR spectra, the signals corresponding to the methyl (CH₃) and methine (CH) protons of this compound can be differentiated from those of the meso-2,3-butanediol (B1221857) isomer. researchgate.net This distinction is crucial for monitoring chemical or biological processes where different stereoisomers may be present. For example, the stereochemical course of microbial fermentation to produce 2,3-butanediol can be followed by observing the appearance and disappearance of specific NMR signals corresponding to the (2S,3S) and meso forms. researchgate.net

Table 1: Representative ¹H NMR Data for 2,3-Butanediol Stereoisomers

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound | CH₃ | ~1.15 | Doublet |

| CH-OH | ~3.50 | Quartet | |

| meso-butane-2,3-diol | CH₃ | ~1.13 | Doublet |

| CH-OH | ~3.75 | Quartet |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) is a widely used analytical technique for separating and quantifying the components of a mixture. For chiral compounds like this compound, the use of a chiral stationary phase in the GC column is essential for separating the enantiomers. This allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture.

The determination of enantiomeric excess is critical in asymmetric synthesis and biocatalysis, where the goal is to produce a single enantiomer. researchgate.net For instance, after an enzymatic reaction designed to produce this compound, chiral GC analysis can quantify the amounts of the (2S,3S) and (2R,3R) enantiomers, thereby providing the ee of the product. researchgate.netfishersci.com The retention times of the different stereoisomers, including the meso form, will differ on a suitable chiral column, enabling their separation and quantification. researchgate.net Some suppliers specify a purity of >=98.5% by GC for this compound. thermofisher.com

Quantum Chemical and Molecular Modeling Investigations

Computational methods, particularly quantum chemistry, provide deep insights into the properties of molecules at the atomic level. These techniques complement experimental data and are invaluable for understanding the conformational landscape and energetic properties of this compound.

Density Functional Theory (DFT) Calculations for Conformational Stability and Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the geometries and relative energies of its various possible conformations. nih.gov

The molecule's flexibility arises from rotation around the central C-C bond and the C-O bonds of the hydroxyl groups. DFT calculations can identify the stable conformers (local minima on the potential energy surface) and the transition states connecting them. By calculating the electronic energy and applying thermal corrections, the relative Gibbs free energies of the conformers can be determined, allowing for the prediction of their populations at a given temperature. acs.org These calculations are crucial for interpreting experimental spectra, as the observed spectrum is a population-weighted average of the spectra of the individual conformers. researchgate.net

Studies of Intramolecular Hydrogen Bonding and Conformational Preferences

A key aspect of the conformational behavior of this compound is the presence of intramolecular hydrogen bonding between the two hydroxyl groups. researchgate.net This interaction, where the hydrogen of one -OH group interacts with the oxygen of the other, significantly influences the molecule's preferred shape.

Computational studies have shown that the most stable conformers of this compound feature a gauche arrangement around the O-C-C-O dihedral angle, which facilitates the formation of an intramolecular hydrogen bond. researchgate.net DFT calculations can precisely model the geometry of this hydrogen bond, including the O-H···O distance and angle, and quantify its stabilizing energy. nih.gov While vicinal diols like 2,3-butanediol were historically thought to form strong intramolecular hydrogen bonds, some advanced computational analyses suggest that these interactions may be weaker than in diols with greater separation between the hydroxyl groups. nih.gov Nevertheless, this weak interaction is a dominant factor in dictating the conformational equilibrium. researchgate.netstackexchange.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R,3R)-Butane-2,3-diol |

| meso-Butane-2,3-diol |

| Ethane-1,2-diol |

| Propane-1,2-diol |

| Carbon tetrachloride |

| Acetoin (B143602) |

Theoretical Prediction of Chiroptical Properties

The chiroptical properties of this compound, such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), are intrinsically linked to its three-dimensional structure. As a flexible molecule, its observed chiroptical response is a population-weighted average of the responses of its various stable conformers in solution. acs.orgyoutube.com Theoretical predictions are crucial for understanding these structure-property relationships and for assigning the absolute configuration of the molecule.

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting these properties. Studies on the enantiomeric (2R,3R)-2,3-butanediol, whose predicted spectra are mirror images of the (2S,3S) isomer, provide a framework for this analysis. The process involves several steps:

Conformational Search: Identifying all possible stable conformations of the molecule. For butane-2,3-diol, this involves rotation around the central C2-C3 bond, leading to various staggered conformers. youtube.comstackexchange.com

Calculation of Chiroptical Properties: For each significant conformer, properties like VCD and absorption spectra are calculated.

Spectral Averaging: The final predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations derived from the calculated free energies. acs.org

Research has shown that for the isolated (2R,3R)-2,3-butanediol molecule, there are at least ten predominant conformations. acs.org The stability of these conformers is influenced by intramolecular hydrogen bonding between the two hydroxyl groups. acs.org The agreement between the population-weighted theoretical spectra and experimental VCD spectra has been shown to be satisfactory, confirming the validity of this computational approach. acs.org Such theoretical studies are essential for interpreting experimental data and provide a detailed understanding of the conformational landscape that dictates the molecule's chiroptical behavior.

Advances in Separation and Purification Techniques in Biotechnological Processes

The recovery and purification of this compound from fermentation broths present a significant challenge due to its high boiling point (177 °C), which makes traditional distillation an energy-intensive and costly process. osti.govresearchgate.net Furthermore, biotechnological production often yields a mixture of stereoisomers (meso, (2R,3R), and (2S,3S)), necessitating efficient separation techniques to obtain the pure enantiomer required for specific applications like chiral synthesis. mdpi.comcjcatal.com Consequently, significant research has focused on developing more economical and efficient downstream processing methods. reading.ac.uk

Emerging separation technologies include solvent extraction, reactive extraction, aqueous two-phase systems (ATPS), pervaporation, and methods utilizing ionic liquids. researchgate.net

Reactive Extraction: This technique involves reacting the diol in the fermentation broth with an aldehyde or ketone to form a less water-soluble derivative, such as a 1,3-dioxolane, which can be easily separated from the aqueous phase. researchgate.netacs.org The diol can then be recovered by reversing the reaction. acs.org For instance, using n-butanal as both a reactant and an extractant in a three-stage crossflow process can achieve a target recovery of 95% for 2,3-butanediol, yielding a final product of 99 wt% purity. acs.org This method circumvents the high energy costs associated with distilling water. osti.govresearchgate.net

Aqueous Two-Phase Systems (ATPS): ATPS provides a gentle and effective method for extraction. One study demonstrated that adding 30% w/v ammonium (B1175870) sulfate (B86663) to a clarified fermentation broth and extracting with isopropanol (B130326) (0.5 v/v) resulted in a 97.9 ± 4.6% recovery of 2,3-butanediol with a high partition coefficient. researchgate.net

Ionic Liquid-Based Salting Out: The use of ionic liquids (ILs) in combination with salts has proven highly effective. A system composed of 30% 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) ([C2mim][CF3SO3]) and 35% potassium phosphate (B84403) (K2HPO4) successfully recovered 95.6% of 2,3-BD from the broth of Serratia plymuthica. reading.ac.uk A similar system achieved a 97.3% recovery from a Bacillus subtilis fermentation broth, with the added benefit that the ionic liquid itself could be recovered at a rate of 90% to 98%. reading.ac.uk

These advanced techniques represent a move towards more sustainable and economically viable production of pure this compound, which is crucial for its application as a platform chemical in the pharmaceutical and polymer industries. cjcatal.com

Interactive Data Table: Comparison of Separation Techniques for 2,3-Butanediol

| Separation Technique | System Components | Recovery Efficiency (%) | Final Purity (%) | Reference |

| Reactive Extraction | n-Butanal | 95 | 99 | acs.org |

| Aqueous Two-Phase System | Isopropanol / (NH4)2SO4 | 97.9 | Not Specified | researchgate.net |

| Ionic Liquid Salting-Out | [C2mim][CF3SO3] / K2HPO4 | 97.3 | Not Specified | reading.ac.uk |

Future Research Directions and Perspectives on 2s,3s Butane 2,3 Diol

Development of Novel Biocatalysts and Fermentation Strategies

The direct fermentative production of optically pure (2S,3S)-butane-2,3-diol remains challenging, as it is often a minor product in native microbial pathways. nih.govresearchgate.net Consequently, a primary research thrust is the development of novel biocatalysts and innovative fermentation processes specifically designed to maximize its titer, yield, and purity.

A key strategy involves the creation of recombinant whole-cell biocatalysts. Researchers have successfully engineered Escherichia coli to produce (2S,3S)-2,3-BD directly from glucose by co-expressing an α-acetolactate synthase and a meso-butane-2,3-diol dehydrogenase from Enterobacter cloacae. nih.govresearchgate.netnih.gov Another promising approach uses engineered E. coli for the stereoselective conversion of meso-2,3-butanediol (B1221857) into (2S,3S)-2,3-butanediol. mdpi.com This was achieved by co-expressing a (2S,3S)-2,3-butanediol dehydrogenase (BDH) and a formate (B1220265) dehydrogenase (FDH) to ensure efficient regeneration of the necessary NADH cofactor. mdpi.com

Future work will likely explore non-pathogenic host organisms, such as Raoultella terrigena, which has been identified as a promising and safe biocatalyst for 2,3-BD production. researchgate.net Beyond the catalyst itself, optimizing fermentation strategies is crucial. Advanced techniques such as fed-batch fermentation, two-stage pH control, and synchronous catalysis using multiple biocatalysts have shown promise. mdpi.complos.orgreading.ac.uk For instance, a synchronous system using two different engineered E. coli strains—one to convert meso-2,3-BD to (3S)-acetoin and another to convert the acetoin (B143602) to (2S,3S)-2,3-BD—achieved high purity and yield. mdpi.com

| Biocatalyst | Strategy | Substrate | Key Enzymes Expressed | Reported Product Concentration/Purity | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli | Whole-cell bioconversion | Glucose | α-acetolactate synthase (alsS), meso-2,3-butanediol dehydrogenase (budC) | 2.2 g/L, 95.0% purity | nih.govnih.gov |

| Recombinant E. coli | Synchronous whole-cell biocatalysis | meso-2,3-butanediol | (2S,3S)-2,3-BDH, Formate dehydrogenase (FDH) | 38.41 g/L, 98.03% purity | mdpi.com |

| Klebsiella pneumoniae & Bacillus subtilis | Resting cell bioconversion | Glucose | Native enzymes | Not specified for (2S,3S) isomer alone | osti.gov |

Expanding the Substrate Spectrum for Sustainable Production

To enhance the economic and environmental sustainability of this compound production, research is actively moving beyond simple sugars towards cheaper, non-food, renewable feedstocks. Lignocellulosic biomass, such as agricultural residues (sugarcane bagasse, wheat straw) and forestry waste, represents a vast and underutilized carbon source. d-nb.inforesearchgate.net The challenge lies in efficiently breaking down this complex biomass into fermentable sugars like glucose and xylose. d-nb.infoosti.gov Developing robust microbial strains that can co-utilize both hexose (B10828440) and pentose (B10789219) sugars derived from lignocellulose is a critical research goal. researchgate.netresearchgate.net

Glycerol (B35011), a major byproduct of the biodiesel industry, is another attractive alternative substrate. researchgate.netmdpi.com Using crude glycerol not only provides a low-cost feedstock but also contributes to the circular economy by valorizing an industrial waste stream. researchgate.net Even more advanced is the concept of gas fermentation, which uses industrial waste gases (e.g., CO, CO₂) as a carbon source. nih.gov Engineering acetogenic bacteria like Clostridium autoethanogenum to channel carbon from these single-carbon gases into the 2,3-BDO pathway represents a frontier in sustainable chemical production. nih.gov Furthermore, waste streams from the food industry, such as banana waste, have also been demonstrated as viable substrates. researchgate.net

Elucidation of Enzyme Mechanisms and Stereoselectivity

Achieving high stereochemical purity is paramount for the application of this compound in chiral synthesis. This requires a deep understanding of the enzymes involved in its biosynthetic pathway and the factors governing their stereoselectivity. The accepted pathway proceeds from pyruvate (B1213749) via α-acetolactate and diacetyl. nih.gov The key stereodetermining step is the two-step reduction of diacetyl, first to (3S)-acetoin and then to this compound, a reaction catalyzed by meso-butanediol dehydrogenase (meso-BDH), which belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govresearchgate.net

Future research will focus on the detailed characterization of butanediol (B1596017) dehydrogenases (BDHs) from various microbial sources. Studies on Pseudomonas putida KT2440 have identified two specific quinoprotein alcohol dehydrogenases, PedE and PedH, that are responsible for the dehydrogenation of (2S,3S)-2,3-BDO. frontiersin.orgnih.gov Investigating the reverse reaction—the reduction of a precursor to form the diol—in these and other enzymes is crucial. Understanding the protein structure, active site geometry, and cofactor specificity (NADH vs. NADPH) of different BDH isozymes will enable protein engineering efforts to enhance activity and tighten stereocontrol, eliminating the formation of unwanted meso and (2R,3R) isomers. osti.govresearchgate.net

| Enzyme | Source Organism | Reaction Catalyzed | Significance | Reference |

|---|---|---|---|---|

| meso-Butanediol Dehydrogenase (meso-BDH / budC) | Enterobacter cloacae | Diacetyl → (3S)-Acetoin → (2S,3S)-2,3-BD | Key enzyme for the production of the (2S,3S) isomer from diacetyl. | nih.govresearchgate.net |

| (2S,3S)-2,3-Butanediol Dehydrogenase | Serratia sp. T241 | (3S)-Acetoin ⇌ (2S,3S)-2,3-BD | Efficiently catalyzes the final step in (2S,3S)-2,3-BD synthesis. | mdpi.com |

| Quinoprotein Alcohol Dehydrogenases (PedE, PedH) | Pseudomonas putida | (2S,3S)-2,3-BD → (3S)-Acetoin | Responsible for the catabolism (dehydrogenation) of (2S,3S)-2,3-BD. | frontiersin.orgnih.gov |

| Butanediol Dehydrogenase (BDH) | Corynebacterium glutamicum | (S)-Acetoin → (2S,3S)-2,3-BD (fast); (R)-Acetoin → meso-2,3-BD (slow) | Demonstrates high but not absolute stereospecificity, highlighting the need for detailed characterization. | researchgate.net |

Design and Synthesis of New Chiral Ligands and Materials from this compound

As a C₂-symmetric chiral diol, this compound is an ideal starting material for creating a wide array of valuable chiral molecules. A significant future direction is its use in the synthesis of novel chiral ligands for asymmetric catalysis. Its stereochemistry can be transferred to create chiral phosphines, diamines, and other coordinating molecules that can be complexed with transition metals to catalyze stereoselective reactions. kirj.ee For example, the butanediol backbone can be used to synthesize rigid, C₂-symmetric cyclic diamines like (2S,2′S)-bimorpholine, which are valuable as catalysts or auxiliaries. kirj.ee

Furthermore, this compound can serve as a chiral building block for the development of new functional materials. This includes its incorporation into polymers to create chiral stationary phases for chromatography, enabling the separation of other racemic compounds. It can also be used to synthesize chiral crown ethers for enantioselective molecular recognition or as a resolving agent in classical resolutions of other chiral molecules. acs.org The development of efficient synthetic routes to transform this compound into these more complex, high-value derivatives is a key research area that will expand its industrial applications. sfu.ca

Integration of Omics Technologies for Pathway Engineering

Modern metabolic engineering relies heavily on a systems-level understanding of cellular processes. The integration of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy for rationally designing and optimizing microbial cell factories for this compound production. researchgate.netnih.gov

Systems biology approaches, such as flux balance analysis and kinetic modeling, can be used to create detailed in silico models of a host organism's metabolism. nih.gov These models allow researchers to simulate the effects of genetic modifications before they are performed in the lab, identifying non-intuitive gene targets for knockout or overexpression to redirect carbon flux away from competing pathways (e.g., ethanol (B145695) or acetate (B1210297) production) and towards the desired product. osti.govnih.gov For example, a modeling study on C. autoethanogenum identified that targeting byproduct pathways branching from acetyl-CoA and pyruvate could be as effective as directly engineering the 2,3-BDO branch itself. nih.gov As our ability to generate and interpret large-scale biological datasets improves, these systems and synthetic biology tools will become indispensable for overcoming metabolic bottlenecks and pushing the production of this compound to industrially relevant levels. nih.gov

Q & A

Basic Research Questions

Q. How can researchers distinguish (2S,3S)-butane-2,3-diol from its stereoisomers in synthetic mixtures?

- Methodological Answer : Chiral chromatography (e.g., HPLC or GC with chiral stationary phases) is the gold standard for separating stereoisomers. For example, using a β-cyclodextrin-based column allows resolution based on stereospecific interactions . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, can also differentiate isomers by analyzing coupling constants and diastereotopic proton splitting patterns . Polarimetry can further confirm enantiomeric purity by measuring optical rotation, as this compound is dextrorotatory .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While no acute toxicity is reported, standard precautions include using nitrile gloves, safety goggles, and working in a fume hood to avoid inhalation. Storage should be in airtight containers at room temperature, away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via approved chemical waste streams .

Q. How can this compound be synthesized via biocatalytic routes?

- Methodological Answer : Whole-cell biocatalysis using engineered Escherichia coli is a common approach. For example, co-expressing meso-2,3-butanediol dehydrogenase (bdhA) and NADH oxidase (nox) enables stereoselective conversion of meso-2,3-butanediol to this compound with >99% enantiomeric excess (e.e.). Optimizing fermentation conditions (pH 7.0, 30°C, microaerobic) enhances yield .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in microbial metabolic pathways?

- Methodological Answer : In Saccharomyces cerevisiae, this compound acts as a redox sink under anaerobic conditions. Its formation from (S)-acetoin via (S,S)-butanediol dehydrogenase (EC 1.1.1.76) regenerates NAD, critical for sustaining glycolysis. Isotopic tracing with -glucose can map carbon flux through this pathway .

Q. What strategies improve the yield of this compound in metabolically engineered systems?

- Methodological Answer : Overexpression of budC (encoding acetoin reductase) and knockout of competing pathways (e.g., lactate dehydrogenase ldhA) in E. coli redirects carbon flux toward this compound. Dynamic control of oxygen levels using two-stage fermentation (aerobic growth followed by microaerobic production) further enhances titers to >120 g/L .

Q. How can this compound be quantified in complex biological matrices like fermentation broths?

- Methodological Answer : Derivatization with pentafluorobenzoyl chloride followed by GC-MS enables sensitive detection (LOD: 0.1 µM). Alternatively, enzymatic assays using purified (S,S)-butanediol dehydrogenase and NADH quantification via UV-Vis at 340 nm provide real-time kinetic data .

Q. What role does this compound play in self-assembled monolayers (SAMs) for surface chemistry studies?

- Methodological Answer : In SAMs of dithiothreitol (DTT) on gold surfaces, this compound derivatives stabilize disulfide bonds. X-ray photoelectron spectroscopy (XPS) of S 2p core-level spectra (binding energy: 162 eV for Au-S bonds) confirms monolayer integrity. Surface hydrophobicity can be correlated with SAM quality via water contact angle measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.